Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate
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Overview
Description
Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate is a synthetic organic compound with the molecular formula C15H13F3N2O4 It is known for its unique chemical structure, which includes an isoxazole ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using trifluoromethyl aniline as a starting material. The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the trifluoromethyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoromethyl aniline and various halogenating agents are employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the isoxazole ring contributes to its stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-4-{[3-(fluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate
- Ethyl 5-methyl-4-{[3-(chloromethyl)anilino]carbonyl}-3-isoxazolecarboxylate
- Ethyl 5-methyl-4-{[3-(bromomethyl)anilino]carbonyl}-3-isoxazolecarboxylate
Uniqueness
Ethyl 5-methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-3-23-14(22)12-11(8(2)24-20-12)13(21)19-10-6-4-5-9(7-10)15(16,17)18/h4-7H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIHKFIQWGBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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